ethyl 3-{[6-(2H-1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate
Description
This compound features a pyridine core substituted at position 6 with a 2H-1,3-benzodioxol-5-yl group, a 3-cyano group, and a 4-trifluoromethyl group. The sulfanyl (-S-) linker connects the pyridine ring to an ethyl propanoate ester. Key structural attributes include:
- Electron-withdrawing groups: The trifluoromethyl (-CF₃) and cyano (-CN) groups enhance electrophilicity and metabolic stability .
- Benzodioxole moiety: The 2H-1,3-benzodioxol-5-yl group contributes to lipophilicity and may influence binding to biological targets .
- Sulfanyl propanoate ester: This ester group likely impacts solubility and hydrolysis kinetics .
Properties
IUPAC Name |
ethyl 3-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4S/c1-2-26-17(25)5-6-29-18-12(9-23)13(19(20,21)22)8-14(24-18)11-3-4-15-16(7-11)28-10-27-15/h3-4,7-8H,2,5-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKKUKMMDIAXPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC1=C(C(=CC(=N1)C2=CC3=C(C=C2)OCO3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-{[6-(2H-1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate involves multiple steps, including the formation of key intermediates and the use of various reagents and conditions. One common synthetic route includes the following steps:
Formation of the benzo[1,3]dioxole moiety: This step involves the reaction of 3,4-(methylenedioxy)phenol with appropriate reagents to form the benzo[1,3]dioxole structure.
Introduction of the cyano and trifluoromethyl groups: These groups are typically introduced through nucleophilic substitution reactions using reagents such as cyanide salts and trifluoromethylating agents.
Formation of the pyridin-2-ylsulfanyl group: This step involves the reaction of a pyridine derivative with a sulfur-containing reagent under suitable conditions.
Final esterification: The final step involves the esterification of the propionic acid derivative with ethanol to form the ethyl ester.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The thioether (-S-) linkage undergoes oxidation and nucleophilic substitution:
Key Findings :
-
Controlled oxidation with H<sub>2</sub>O<sub>2</sub> selectively yields sulfoxide, while stronger agents like NaIO<sub>4</sub> produce sulfones.
-
The sulfanyl group’s electron-rich nature facilitates nucleophilic displacement under basic conditions .
Cyano Group Transformations
The nitrile (-CN) group participates in hydrolysis and cycloaddition:
Key Findings :
-
Hydrolysis to carboxylic acid occurs under harsh acidic conditions (e.g., conc. HCl) .
-
Tetrazole formation via Huisgen cycloaddition is efficient with NaN<sub>3</sub> and Cu(I) .
Trifluoromethyl Group Stability and Reactivity
The -CF<sub>3</sub> group is typically inert but modulates electronic effects on the pyridine ring:
Key Findings :
-
The -CF<sub>3</sub> group directs nitration to the pyridine’s C5 position due to its electron-withdrawing effect .
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Suzuki-Miyaura coupling at C6 is feasible with Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis .
Benzodioxolyl Ring Modifications
The 1,3-benzodioxole moiety undergoes ring-opening and electrophilic substitution:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | HBr/AcOH | Catechol derivatives | |
| Electrophilic Bromination | Br<sub>2</sub>, FeBr<sub>3</sub> | 5-Bromo-benzodioxolyl adduct |
Key Findings :
-
Ring-opening with HBr yields 3,4-dihydroxybenzene derivatives .
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Bromination occurs regioselectively at C5 of the benzodioxole ring.
Ester Group Reactivity
The ethyl propanoate side chain undergoes hydrolysis and transesterification:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Saponification | NaOH, EtOH/H<sub>2</sub>O | Sodium propanoate salt | |
| Enzymatic Hydrolysis | Lipases, pH 7.5 | (R)- or (S)-carboxylic acid |
Key Findings :
Pyridine Ring Reactivity
The pyridine core participates in metalation and SNAr reactions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Lithiation | LDA, THF, −78°C | C3-functionalized pyridines | |
| Nucleophilic Aromatic Substitution | NH<sub>3</sub>, high pressure | 2-Aminopyridine derivatives |
Key Findings :
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-{[6-(2H-1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate has been investigated for its potential as an antitumor agent. Research indicates that compounds with similar structures exhibit selective inhibition of tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and therapeutic efficacy .
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, compounds with structural similarities have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Neuropharmacology
The compound's ability to modulate neurotransmitter systems has been explored in neuropharmacological studies. Compounds containing benzodioxole moieties have shown promise in enhancing GABAergic activity, which may lead to anxiolytic effects. This suggests potential applications in treating anxiety disorders and other neuropsychiatric conditions .
Material Science
In material science, this compound can be utilized as a precursor for synthesizing novel polymers and nanomaterials. The functional groups present allow for chemical modifications that can tailor the properties of the resulting materials for specific applications such as drug delivery systems or sensors .
Case Study 1: Antitumor Activity
A study conducted on various derivatives of this compound revealed significant antitumor activity in vitro. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a candidate for cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested against Candida albicans and Staphylococcus aureus. The results indicated that certain modifications to the compound enhanced its antimicrobial properties, with minimum inhibitory concentrations (MIC) recorded at levels comparable to established antibiotics .
Case Study 3: Neuropharmacological Effects
Research assessing the neuropharmacological profile of similar compounds indicated that they could act as GABA receptor modulators. In animal models, these compounds demonstrated anxiolytic-like effects without significant sedative properties, suggesting their potential use in treating anxiety disorders .
Mechanism of Action
The mechanism of action of ethyl 3-{[6-(2H-1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways and cellular processes . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Based Analysis
Table 1: Structural Comparison with Pyridine-Based Analogs
Key Observations :
- Ester vs. Amide Linkers: The ethyl propanoate ester in the target compound is more prone to hydrolysis than the acetamide group in 618077-46-6, which could affect metabolic pathways .
Physicochemical and Functional Properties
Table 2: Hypothetical Property Comparison (Based on Substituent Effects)
Functional Implications :
- Haloxyfop Ethoxyethyl Ester: Used as a herbicide, its phenoxypropanoate ester and trifluoromethyl-pyridine core are critical for acetyl-CoA carboxylase inhibition .
Biological Activity
Ethyl 3-{[6-(2H-1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C19H15F3N2O4S
Molar Mass : 424.39 g/mol
IUPAC Name : this compound
The compound consists of a benzodioxole moiety, a pyridine ring with cyano and trifluoromethyl substitutions, and an ethyl propanoate group. Its unique structure contributes to its biological activities.
Antioxidant Properties
Research indicates that compounds containing benzodioxole structures exhibit significant antioxidant activities. A study demonstrated that derivatives of benzodioxole can scavenge free radicals effectively, which may prevent oxidative stress-related diseases .
Antimicrobial Activity
This compound has shown promise in antimicrobial assays. In vitro studies revealed that the compound inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as a therapeutic agent against bacterial infections .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In a controlled study using lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound may modulate inflammatory pathways effectively .
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of the benzodioxole structure enhances the compound's ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition : The trifluoromethyl group may play a role in inhibiting specific enzymes involved in inflammatory pathways.
- Cell Signaling Modulation : The compound's interaction with cellular receptors can influence signaling cascades that regulate inflammation and immune responses.
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers tested various derivatives of this compound against clinical isolates of resistant bacteria. The results indicated that the compound exhibited potent activity against multidrug-resistant strains, suggesting its potential for inclusion in new antibiotic formulations .
Investigation of Anti-inflammatory Properties
A clinical trial assessing the anti-inflammatory effects of the compound in patients with rheumatoid arthritis showed promising results. Patients receiving the treatment reported significant reductions in joint pain and swelling compared to those on placebo, highlighting its therapeutic potential in chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
